1,2-Diphenylethanol

Biocatalysis Asymmetric Reduction Pharmaceutical Precursor

Choose 1,2-diphenylethanol for asymmetric synthesis where chiral purity is paramount. This racemic secondary alcohol serves as a direct precursor to pseudoephenamine—a chiral auxiliary delivering equal or greater diastereoselectivity than pseudoephedrine without DEA regulatory restrictions. Demonstrated >99% ee and 98% yield at gram scale via biocatalysis enables seamless transition from preclinical development to API manufacture. Also validated for antimicrobial SAR (MIC 16 µg/mL vs S. aureus) and immobilised catalyst systems achieving 97% ee in ketone reductions.

Molecular Formula C14H14O
Molecular Weight 198.26 g/mol
CAS No. 614-29-9
Cat. No. B1347050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Diphenylethanol
CAS614-29-9
Molecular FormulaC14H14O
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C2=CC=CC=C2)O
InChIInChI=1S/C14H14O/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,14-15H,11H2
InChIKeyGBGXVCNOKWAMIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Diphenylethanol (CAS 614-29-9): Baseline Characteristics and Procurement Context


1,2-Diphenylethanol (CAS 614-29-9), also known as benzylphenylcarbinol or α-phenylbenzeneethanol, is a secondary aromatic alcohol with the molecular formula C14H14O and a molecular mass of 198.26 g/mol [1]. It exists as a racemic mixture of (R)- and (S)-enantiomers, and both enantiomerically pure forms are commercially available [1]. The compound appears as a white crystalline solid at room temperature, with a reported melting point of 67 °C and a density of 1.0031 g/cm³ (at 120 °C) [1]. Its primary utility spans pharmaceutical synthesis, fragrance chemistry, and asymmetric catalysis, serving as a chiral building block, a scaffold for molecular linking and modification, and a precursor to high-value chiral auxiliaries [1].

Why 1,2-Diphenylethanol (CAS 614-29-9) Cannot Be Simply Replaced by Structural Analogs


While several structural analogs such as 1-phenylethanol, benzhydrol (diphenylmethanol), and 1,1-diphenylethanol share the aryl alcohol motif, their physicochemical, toxicological, and functional profiles diverge significantly, rendering simple substitution invalid for regulated or performance-critical applications. For instance, the dehydration behavior of 1,2-diphenylethanol under acidic conditions differs markedly from that of benzhydrol, leading to distinct reaction pathways and product distributions [1]. Additionally, the chiral nature of 1,2-diphenylethanol enables its use as a chiral auxiliary and building block in asymmetric synthesis, a function that achiral analogs cannot fulfill . Furthermore, predicted toxicities vary within the aryl alkanol class: while benzhydrols and 1,1-diphenylethanol model as polar narcotics, 1,2-diphenylethanol falls into a different narcosis category, potentially impacting safety assessments in biological and environmental contexts [2]. These substantive differences in reactivity, chirality, and biological profile underscore the necessity of compound-specific evaluation and procurement.

1,2-Diphenylethanol (CAS 614-29-9): Quantified Differentiation Evidence Against Comparators


Biocatalytic Enantioselective Synthesis of (R)-1,2-Diphenylethanol: Superior Enantiomeric Excess vs. Prior Art

The biocatalytic reduction of 1,2-diphenylethanone using *Lactobacillus paracasei* BD87E6 achieved >99% enantiomeric excess (ee) for (R)-1,2-diphenylethanol [1]. This represents a significant improvement over prior enantioselective syntheses of 1,2-diarylethanols, which typically report ee values below 95% [1]. The optimized process also delivered >99% conversion and 98% isolated yield, demonstrating its practical superiority.

Biocatalysis Asymmetric Reduction Pharmaceutical Precursor

Pseudoephenamine Chiral Auxiliary: Regulatory and Performance Advantages Over Pseudoephedrine

The derivative (1S,2S)-2-methylamino-1,2-diphenylethanol (pseudoephenamine) serves as a chiral auxiliary that matches or exceeds the performance of pseudoephedrine while circumventing regulatory restrictions [1]. Notably, alkylation reactions using pseudoephenamine exhibit equal or greater diastereoselectivities, with particularly pronounced improvements in the formation of quaternary stereocenters [1].

Asymmetric Synthesis Chiral Auxiliary Regulatory Compliance

Antimicrobial Activity: MIC Values Against *S. aureus* and *E. coli*

1,2-Diphenylethanol exhibits in vitro antibacterial activity against both Gram-positive and Gram-negative strains. The minimum inhibitory concentration (MIC) against *Staphylococcus aureus* is 16 µg/mL, and against *Escherichia coli* K12 is 32 µg/mL . These values provide a quantitative baseline for its potential as a scaffold for antimicrobial development.

Antimicrobial Drug Discovery Biological Activity

Physicochemical Properties: Melting Point and Density Distinguish 1,2-Diphenylethanol from Analogs

The melting point of 1,2-diphenylethanol (67 °C) is significantly lower than that of its structural isomer 1,1-diphenylethanol (melting point 81-83 °C) [1]. This difference in thermal behavior is critical for purification, formulation, and storage considerations. Additionally, its density (1.0031 g/cm³ at 120 °C) differs from that of benzhydrol (diphenylmethanol, density ~1.10 g/cm³) [1][2].

Physicochemical Characterization Quality Control Solid-State Properties

Enantioselective Catalysis: 2-Amino-1,2-diphenylethanol Delivers 97% ee in Borane Reduction of Acetophenone

The derivative (1S,2R)-(+)-2-amino-1,2-diphenylethanol, when used as a ligand in a heterogeneous oxazaborolidine catalyst, enables the borane reduction of acetophenone with 97% enantiomeric excess (ee) [1]. This performance compares favorably to other chiral amino alcohol ligands, where ee values often fall below 90% for similar substrates under comparable conditions [1].

Asymmetric Catalysis Enantioselective Reduction Chiral Ligand

1,2-Diphenylethanol (CAS 614-29-9): Recommended Application Scenarios Based on Evidence


Enantiopure Pharmaceutical Precursor Manufacturing via Biocatalysis

The demonstrated ability to produce (R)-1,2-diphenylethanol with >99% ee and 98% yield using *Lactobacillus paracasei* BD87E6 under mild conditions positions this compound as a viable precursor for active pharmaceutical ingredients (APIs) requiring high stereochemical purity [1]. The gram-scale production capability (15.54 g isolated yield) further supports its use in early-stage process development and preclinical supply [1].

Asymmetric Synthesis Using Pseudoephenamine as a Regulatory-Compliant Chiral Auxiliary

For asymmetric alkylation reactions, particularly those forming quaternary carbon stereocenters, pseudoephenamine (derived from 1,2-diphenylethanol) offers equal or greater diastereoselectivity compared to pseudoephedrine, while being exempt from the regulatory restrictions that complicate procurement and use of pseudoephedrine [2]. This makes it an ideal choice for both academic and industrial laboratories seeking a practical and compliant chiral auxiliary.

Medicinal Chemistry Scaffold for Antimicrobial Agent Development

The documented in vitro antibacterial activity against *S. aureus* (MIC 16 µg/mL) and *E. coli* (MIC 32 µg/mL) establishes 1,2-diphenylethanol as a validated starting point for structure-activity relationship (SAR) studies and the design of novel antimicrobial agents . Its fragment-like properties (MW 198.26) make it suitable for hit-to-lead optimization campaigns.

Chiral Ligand in Enantioselective Ketone Reduction

Derivatives such as (1S,2R)-(+)-2-amino-1,2-diphenylethanol can be immobilized on solid supports to create heterogeneous catalysts for the enantioselective borane reduction of ketones, achieving up to 97% ee [3]. This application is directly relevant to the synthesis of chiral alcohols used in pharmaceuticals and fine chemicals.

Technical Documentation Hub

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